Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate
Overview
Description
Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. This compound is known for its diverse pharmacological properties and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate, often employs high-temperature reactions and optimized conditions to achieve high yields. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antiparasitic properties.
Medicine: It is explored for its potential therapeutic uses in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as tubulin proteins. By binding to these proteins, the compound disrupts microtubule assembly, leading to the inhibition of cell division and growth. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
Carbendazim: Another benzimidazole derivative with similar antifungal properties.
Thiabendazole: Known for its antiparasitic activity.
Albendazole: Used as an anthelmintic agent.
Uniqueness
Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate is unique due to its specific structural features, such as the methoxy group at the 6-position, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different efficacy and safety profiles compared to other benzimidazole derivatives .
Properties
IUPAC Name |
methyl N-(6-methoxy-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-6-3-4-7-8(5-6)12-9(11-7)13-10(14)16-2/h3-5H,1-2H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXOLSFGZXVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909272 | |
Record name | Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-24-0 | |
Record name | Carbamic acid, 5-(methoxy-1H-benzimidazole-2-yl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.